molecular formula C7H6FN3 B1442073 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190310-08-7

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1442073
CAS No.: 1190310-08-7
M. Wt: 151.14 g/mol
InChI Key: JEGSNSPRVBYTDS-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190310-08-7) is a high-value fluorinated 7-azaindole derivative serving as a versatile building block in medicinal chemistry and drug discovery. This compound is a crucial intermediate in structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors . The 7-azaindole scaffold is a well-known bioisostere of purines, and its derivatives are of significant interest for targeting various kinases, including the Colony Stimulated Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptors (FGFRs) . Researchers utilize this specific amine-functionalized compound to explore novel therapeutic agents for cancer treatment, as it allows for further functionalization via cross-coupling reactions, such as the Buchwald-Hartwig amination, to create diverse chemical libraries for biological evaluation . With a molecular formula of C7H6FN3 and a molecular weight of 151.14 g/mol, it is supplied with a high purity of 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGSNSPRVBYTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696619
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50696619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-08-7
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Cancer Research

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine has shown significant potential in cancer therapy due to its inhibitory effects on FGFRs. FGFRs are implicated in various malignancies, making them attractive targets for drug development.

Case Study: Inhibition of FGFR Signaling

A study demonstrated that derivatives of this compound effectively inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis. The compound exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating potent inhibitory activity against these receptors .

Cell Line IC50 (nM) Effect
FGFR17Inhibition of proliferation
FGFR29Induction of apoptosis
FGFR325Inhibition of migration

The compound's interaction with FGFRs leads to the modulation of several biochemical pathways, including the RAS–MEK–ERK and PI3K–Akt pathways. This modulation results in reduced cell proliferation and enhanced apoptosis in various cancer cell types.

Antiviral Properties

Recent investigations have also explored the antiviral potential of this compound. A derivative demonstrated effective binding affinity to the PB2 subunit of the influenza virus RNA-dependent RNA polymerase, showcasing its potential as an antiviral agent with an EC50 value of 1.025 μM .

Mechanism of Action

The mechanism by which 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Biological Relevance Reference
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine 5-F C₇H₆FN₃ 144.15 High polarity; used in antiviral agents Component of Pimodivir (VX-787)
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 5-CH₃ C₈H₉N₃ 147.18 Increased lipophilicity No reported activity
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine 6-Br C₇H₆BrN₃ 212.05 Steric bulk; potential halogen bonding Research use
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine 4-Cl C₇H₆ClN₃ 167.60 Altered electronic density Synthetic intermediate

Key Findings :

  • Fluorine vs. Methyl : The 5-fluoro derivative exhibits higher polarity and metabolic stability compared to the 5-methyl analog, making it preferable for drug design .
  • Bromine vs.

Compounds with Different Fused Ring Systems

Table 2: Heterocyclic Analogs with Modified Cores

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Data Reference
5-(4-Methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 5-(4-CH₃C₆H₄) C₁₃H₁₂N₄ 224.26 Enhanced π-stacking potential
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 5-CH₃ C₇H₈N₄ 148.16 CAS: 1234616-34-2; broad solubility
2,3-Dihydro-7-(4-methylphenyl)furo[2,3-b]thieno[2,3-d]pyridin-4-amine (6b) Furo-thieno-pyridine 7-(4-CH₃C₆H₄) Not reported Not reported MP: 217–218°C (decomp.)

Key Findings :

  • Pyrrolo[2,3-d]pyrimidine vs. Pyrrolo[2,3-b]pyridine : The pyrimidine-fused core (e.g., 5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) offers additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility .
  • Furo-Thieno-Pyridine Derivatives: Compounds like 6b exhibit rigid fused-ring systems, contributing to higher melting points (e.g., 217–218°C) and thermal stability .

NMR and MS Data Highlights:

  • This compound : Aromatic protons resonate at δ ~8.36 ppm (similar to 5-(4-fluorophenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) .
  • 5-Methyl Analogs : Methyl groups typically show upfield shifts (δ ~2.5 ppm for CH₃) .

Biological Activity

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a pyrrole and pyridine ring. Its molecular formula is C₇H₅FN₂, with a molecular weight of 136.13 g/mol. The fluorine atom enhances the compound's potency against various biological targets, making it a subject of interest in drug discovery.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific kinases involved in cancer progression. The compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. For instance, derivatives of pyrrolo[2,3-b]pyridine were reported to inhibit FGFR1 with IC50 values ranging from 7 to 712 nM, demonstrating their potential as anti-cancer agents .

Anti-Cancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. One notable study reported that the compound significantly reduced the migration and invasion capabilities of breast cancer cells (4T1), suggesting its utility in targeting metastatic processes . The mechanism involves modulation of signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • FGFR Inhibition : A series of studies highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives against FGFRs. Compound 4h was particularly noted for its potent inhibitory activity across multiple FGFR subtypes .
  • Cell Proliferation : In experiments involving breast cancer cell lines (e.g., MDA-MB-231), this compound demonstrated significant antiproliferative effects at concentrations as low as 10 µM .
  • Mechanistic Insights : Western blot analyses revealed that treatment with compound 4h led to decreased expression of matrix metalloproteinase 9 (MMP9) and increased levels of tissue inhibitors of metalloproteinases (TIMP2), indicating a shift towards reduced invasive potential in cancer cells .

Comparative Analysis

To better understand the uniqueness and potency of this compound compared to similar compounds, the following table summarizes key properties:

Compound NameStructure TypeNotable Properties
This compound Fluorinated variantEnhanced potency against FGFRs
1H-Pyrazolo[3,4-b]pyridine Pyrazole variantDifferent biological activity profile
1H-Indole-2-carboxylic acid Indole derivativeExhibits anti-inflammatory properties

The fluorinated variant stands out due to its enhanced binding affinity and biological activity against specific targets compared to its non-fluorinated counterparts.

Preparation Methods

Two-Step Silyl Protection and Formylation Method (Patent CN110016030B)

This method involves a strategic two-step synthesis starting from 5-fluoro-1H-pyrrolo[2,3-b]pyridine, focusing on selective protection, formylation, and in situ deprotection to obtain the intermediate 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-formaldehyde, a key precursor for further amination.

Stepwise Procedure:

Step Description Reagents & Conditions Outcome
1 Protection of nitrogen at position 1 Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine in solvent; add triisopropyl chlorosilane under alkaline conditions Formation of 5-fluoro-1-triisopropylsilyl-pyrrolo[2,3-b]pyridine
2 Formylation at 4-position and desilylation React silylated compound with formylation reagent under alkaline conditions; add desilication reagent for in situ deprotection Obtain 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-formaldehyde
  • The use of triisopropyl chlorosilane protects the pyrrole nitrogen, enabling selective electrophilic substitution at the 4-position.
  • Formylation reagents typically involve formyl sources such as dichloromethyl methyl ether or related reagents.
  • The desilication reagent removes the silyl protecting group in situ, simplifying purification.
  • This two-step approach is noted for its simplicity, cost-effectiveness, and use of readily available reagents.

Significance:
This method efficiently introduces a formyl group at the 4-position, which can be subsequently converted to the amine group via reductive amination or other amination strategies, facilitating the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine.

Summary Table of Key Preparation Steps

Preparation Stage Reagents/Conditions Purpose Notes
Starting material 5-fluoro-1H-pyrrolo[2,3-b]pyridine Scaffold Commercially available or synthesized via pyridine functionalization
Nitrogen protection Triisopropyl chlorosilane, alkaline solvent Protect N-1 to direct formylation Enables selective substitution
Formylation Formylation reagent (e.g., dichloromethyl methyl ether), alkaline conditions Introduce aldehyde at C-4 Key intermediate for amination
Desilylation Desilication reagent Remove silyl group in situ Simplifies purification
Reductive amination Ammonia or amine source + reducing agent (NaBH4 or H2/Pd) Convert aldehyde to amine Final step to obtain target compound

Research Findings and Considerations

  • The two-step silyl protection and formylation method provides a practical and scalable route with high regioselectivity for the 4-position functionalization.
  • The use of triisopropyl chlorosilane is advantageous due to its stability and ease of removal.
  • Formylation under alkaline conditions minimizes side reactions and improves yield.
  • Reductive amination is a versatile and mild method to install the amine functionality without affecting the fluoro substituent.
  • Alternative methods such as palladium-catalyzed cross-coupling or Bartoli reactions offer routes for structural diversification but may require more complex starting materials and conditions.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use closed systems to minimize aerosol formation.
  • Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow. Avoid inhalation of dust or vapors .
  • Spill Management : Absorb solids with inert material (vermiculite) and dispose as hazardous waste. Wash skin with soap and water for ≥15 minutes upon contact .

How can X-ray crystallography be optimized for determining the molecular conformation of this compound derivatives?

Advanced Research Question

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) at 4°C to enhance crystal quality .
  • Data Collection : Employ low-temperature (173 K) measurements with synchrotron radiation to improve resolution (<0.8 Å).
  • Refinement : Apply SHELXL97 with anisotropic displacement parameters for non-H atoms. Validate hydrogen-bonding networks (e.g., N–H⋯N/F interactions) using OLEX2 .

What computational strategies are employed to predict the biological activity of this compound analogs?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., kinases). Prioritize scaffolds with fluorines in positions enhancing hydrophobic binding .
  • QSAR Modeling : Train models on datasets with measured IC50_{50} values to predict activity cliffs.
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .

How does fluorine substitution at the 5-position influence the electronic properties and reactivity of the pyrrolo[2,3-b]pyridine core?

Advanced Research Question

  • Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, altering pKaK_a (measured via potentiometric titration) and reactivity in nucleophilic aromatic substitution .
  • Reactivity : Fluorine stabilizes intermediates in cross-coupling reactions (e.g., oxidative addition in Pd catalysis).
  • Spectroscopic Signatures : 19F^{19}\text{F} NMR chemical shifts (δ ≈ -120 to -140 ppm) correlate with electronic environment .

What strategies are effective in resolving conflicting bioactivity data observed in different assay systems for this compound?

Advanced Research Question

  • Orthogonal Assays : Validate hits in cell-free (e.g., enzymatic) and cell-based assays to rule out off-target effects .
  • Assay Optimization : Standardize buffer conditions (e.g., pH 6.5 ammonium acetate for solubility) and control for ATP interference in kinase assays .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in cellular vs. in vitro activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 2
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

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